molecular formula C13H17BrN2O B5702163 1-(4-bromobenzyl)-4-piperidinecarboxamide

1-(4-bromobenzyl)-4-piperidinecarboxamide

Cat. No. B5702163
M. Wt: 297.19 g/mol
InChI Key: MPRPSDRRQDOFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

1-(4-bromobenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is a G-protein coupled receptor that is involved in the regulation of pain, anxiety, and mood. By blocking the NOP receptor, 1-(4-bromobenzyl)-4-piperidinecarboxamide can modulate the activity of various neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been found to reduce anxiety-like behavior in rodents, as well as to alleviate chronic pain. The compound has also been shown to inhibit drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromobenzyl)-4-piperidinecarboxamide in laboratory experiments include its high selectivity for the NOP receptor, its ability to modulate multiple neurotransmitter systems, and its potential therapeutic applications in various medical conditions. However, the limitations of using 1-(4-bromobenzyl)-4-piperidinecarboxamide in laboratory experiments include its relatively low potency and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research on 1-(4-bromobenzyl)-4-piperidinecarboxamide. One potential avenue of research is to optimize the pharmacokinetic properties of the compound to improve its efficacy and reduce its side effects. Another direction is to explore the potential therapeutic applications of 1-(4-bromobenzyl)-4-piperidinecarboxamide in other medical conditions such as addiction and withdrawal symptoms. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-(4-bromobenzyl)-4-piperidinecarboxamide.

Synthesis Methods

The synthesis of 1-(4-bromobenzyl)-4-piperidinecarboxamide involves the reaction of 4-bromobenzylamine with 4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.

Scientific Research Applications

1-(4-bromobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has shown promising results in the treatment of anxiety and depression, as well as in the management of chronic pain. The compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c14-12-3-1-10(2-4-12)9-16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRPSDRRQDOFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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